![molecular formula C4H2ClN3O4 B1530882 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid CAS No. 84547-92-2](/img/structure/B1530882.png)
4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
Overview
Description
“4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1301754-03-9 . It has a molecular weight of 191.53 . The compound is light yellow solid in physical form .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to obtain 4-chloro-3-ethyl-1-methylpyrazole. Then, with formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Chemical Reactions Analysis
Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.53 . It is a light yellow solid . The density is predicted to be 1.40±0.1 g/cm3 . The melting point is 164 °C, and the boiling point is predicted to be 339.5±42.0 °C . The flash point is 159.1°C, and the vapor pressure is 3.55E-05mmHg at 25°C . The refractive index is 1.587 .Scientific Research Applications
- Antimicrobial and Antifungal Properties : 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid derivatives have been investigated for their antimicrobial and antifungal effects. These studies contribute to the development of new therapeutic agents .
- Pyrazoles, including 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, have interesting coordination properties. They can form complexes with metal ions, which find applications in various fields, including catalysis and materials science .
- Pyrazoles play a crucial role in the synthesis of MOFs. These porous materials have applications in gas storage, separation, and catalysis. The incorporation of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid into MOFs enhances their properties .
- Researchers have designed and synthesized 1H-pyrazole-5-carboxylic acid derivatives (esters and amides) for their insecticidal properties. Some of these compounds exhibit significant activity against pests like aphids .
- Researchers worldwide have explored diverse methods for synthesizing pyrazole derivatives. These include transition-metal-catalyzed reactions, photoredox reactions, and one-pot multicomponent processes. The aim is to develop efficient and sustainable synthetic routes to access the pyrazole moiety .
Medicinal Chemistry and Drug Development
Coordination Chemistry and Metal Complexes
Metal-Organic Frameworks (MOFs)
Insecticidal Activity
Synthetic Methodologies and Reaction Types
Safety and Hazards
The compound is classified as an irritant . It should be handled with care to avoid prolonged or frequent contact, and inhalation of its dust or solution should be avoided . In case of contact with skin or eyes, it should be immediately washed with plenty of water, and medical help should be sought .
properties
IUPAC Name |
4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWLECIBCYADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361430 | |
Record name | 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
84547-92-2 | |
Record name | 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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